molecular formula C24H33ClN2O3 B1671233 Enadoline hydrochloride CAS No. 124439-07-2

Enadoline hydrochloride

Cat. No.: B1671233
CAS No.: 124439-07-2
M. Wt: 433.0 g/mol
InChI Key: ZVVAINSYJGRDTR-TYLGTTGKSA-N
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Description

Preparation Methods

The synthesis of enadoline hydrochloride involves several steps. The key intermediate, 1-[8-methylamino-1-oxaspiro[4.5]dec-7-yl]pyrrolidine, is prepared from 1,4-cyclohexadione through condensation, spirocyclization, reduction, and epoxidation. The epoxy ring is then opened with methylamine to give a mixture of aminoethanols, followed by ring closure and cleavage. This intermediate is then acylated with 4-benzofuranacetic acid in the presence of a coupling agent like CDI to form enadoline .

Chemical Reactions Analysis

Enadoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Enadoline hydrochloride has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Enadoline hydrochloride exerts its effects by selectively binding to and activating κ-opioid receptors. This activation leads to a cascade of intracellular events that result in the modulation of pain perception, sedation, and other physiological responses. The molecular targets involved include the κ-opioid receptors, which are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects .

Comparison with Similar Compounds

Enadoline hydrochloride is compared with other κ-opioid receptor agonists such as butorphanol and hydromorphone. While butorphanol is a mixed μ/κ agonist and hydromorphone is a μ agonist, this compound is highly selective for κ-opioid receptors. This selectivity makes enadoline unique in its ability to produce specific κ-opioid receptor-mediated effects without significant μ-opioid receptor activation . Other similar compounds include U-69,593, U-50,488, and U-77891, which also act as κ-opioid receptor agonists .

Properties

CAS No.

124439-07-2

Molecular Formula

C24H33ClN2O3

Molecular Weight

433.0 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride

InChI

InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1

InChI Key

ZVVAINSYJGRDTR-TYLGTTGKSA-N

SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CAM 569
CAM 570
CAM-569
CAM-570
CI 977
CI-977
enadoline
enadoline hydrochloride, (5R-(5alpha,7alpha,8beta))
enadoline, (5alpha,7alpha,8beta)-(+-)-isomer
enadoline, (5alpha,7alpha,8beta)-(-)-isomer
N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide
PD 129289
PD 129290
PD-129289
PD-129290

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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